molecular formula C15H23NO2 B14602349 N-Hydroxy-N-(octan-2-yl)benzamide CAS No. 61077-19-8

N-Hydroxy-N-(octan-2-yl)benzamide

Cat. No.: B14602349
CAS No.: 61077-19-8
M. Wt: 249.35 g/mol
InChI Key: OFKAMHDVUWGYJC-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(octan-2-yl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxy group and an octan-2-yl group attached to the nitrogen atom of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(octan-2-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(octan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

N-Hydroxy-N-(octan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(octan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The hydroxy and octan-2-yl groups in the compound may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-N-(octan-2-yl)benzamide include other benzamide derivatives such as:

Uniqueness

What sets this compound apart from other benzamide derivatives is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxy group and the octan-2-yl group can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

61077-19-8

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-hydroxy-N-octan-2-ylbenzamide

InChI

InChI=1S/C15H23NO2/c1-3-4-5-7-10-13(2)16(18)15(17)14-11-8-6-9-12-14/h6,8-9,11-13,18H,3-5,7,10H2,1-2H3

InChI Key

OFKAMHDVUWGYJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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